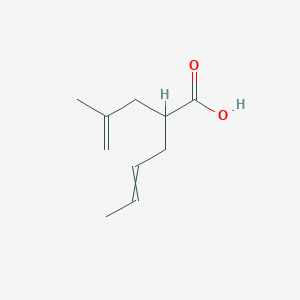![molecular formula C6H22N8O12 B14310621 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid CAS No. 111452-33-6](/img/structure/B14310621.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylenetetramine is synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, triethylenetetramine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, amides, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Triethylenetetramine has a wide range of scientific research applications, including:
Wirkmechanismus
Triethylenetetramine exerts its effects primarily through its ability to chelate metal ions. It binds to metal ions like copper, forming stable complexes that can be excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where excess copper needs to be removed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Another ethylene amine with similar properties but a shorter chain length.
Tetraethylenepentamine: A longer-chain ethylene amine with additional amine groups.
Ethylenediamine: A simpler ethylene amine with only two amine groups.
Uniqueness
Triethylenetetramine is unique due to its specific chain length and the presence of multiple amine groups, which make it highly effective as a chelating agent and in various industrial applications .
Eigenschaften
CAS-Nummer |
111452-33-6 |
|---|---|
Molekularformel |
C6H22N8O12 |
Molekulargewicht |
398.29 g/mol |
IUPAC-Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C6H18N4.4HNO3/c7-1-3-9-5-6-10-4-2-8;4*2-1(3)4/h9-10H,1-8H2;4*(H,2,3,4) |
InChI-Schlüssel |
ALBWZGPGDMTAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)
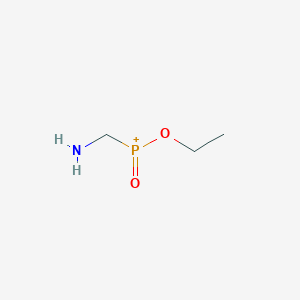
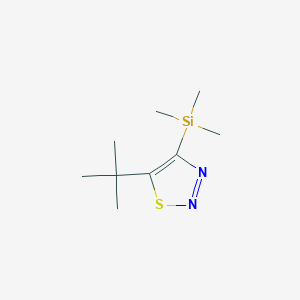

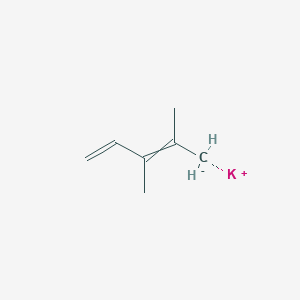
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)

![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

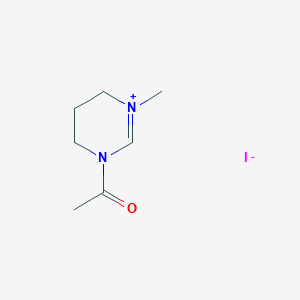
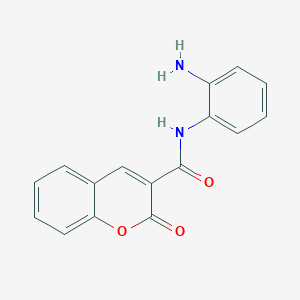
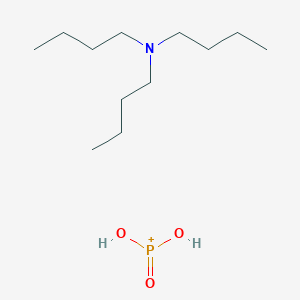
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
